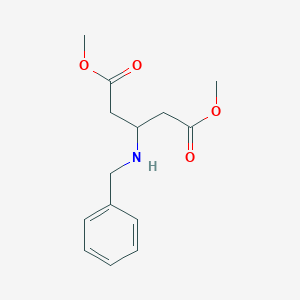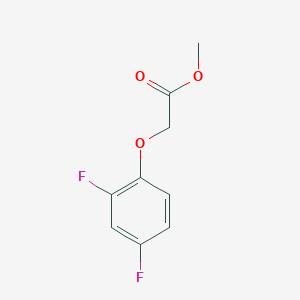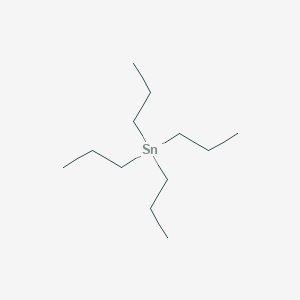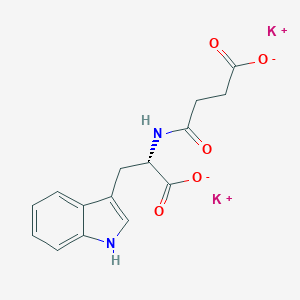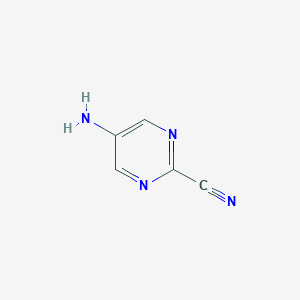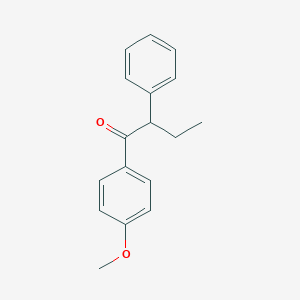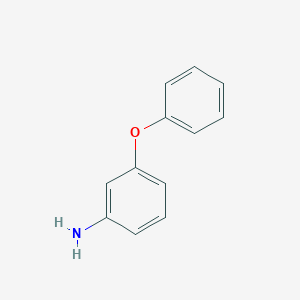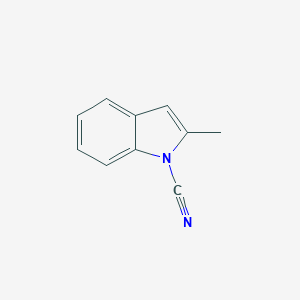
2-Methyl-1H-indole-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-indole-1-carbonitrile is a chemical compound that belongs to the indole family. It is a heterocyclic compound that contains a nitrogen atom in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Methyl-1H-indole-1-carbonitrile is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2-Methyl-1H-indole-1-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-1H-indole-1-carbonitrile in lab experiments is its high yield and purity. It is also relatively easy to synthesize. Another advantage is its potential applications in various fields of scientific research. However, one of the limitations is its potential toxicity. It has been found to be toxic to some cells at high concentrations. Therefore, caution should be taken when using this compound in lab experiments.
Orientations Futures
There are many future directions for the study of 2-Methyl-1H-indole-1-carbonitrile. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to explore its potential use as a fluorescent probe in biological imaging. It would also be interesting to study its potential applications in other fields such as materials science and organic synthesis. Additionally, further studies are needed to determine its toxicity and safety profile in humans.
Conclusion
In conclusion, 2-Methyl-1H-indole-1-carbonitrile is a promising compound that has potential applications in various fields of scientific research. Its synthesis method is relatively easy, and it has been found to have anti-inflammatory and anti-cancer properties. However, caution should be taken when using this compound in lab experiments due to its potential toxicity. There are many future directions for the study of 2-Methyl-1H-indole-1-carbonitrile, and further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-Methyl-1H-indole-1-carbonitrile can be achieved through various methods. One of the most commonly used methods is the reaction of 2-methylindole with cyanogen bromide in the presence of a base. This method yields 2-Methyl-1H-indole-1-carbonitrile with a high yield and purity. Another method involves the reaction of 2-methylindole with potassium cyanide in the presence of a catalyst. This method also yields 2-Methyl-1H-indole-1-carbonitrile with a high yield and purity.
Applications De Recherche Scientifique
2-Methyl-1H-indole-1-carbonitrile has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe in biological imaging. 2-Methyl-1H-indole-1-carbonitrile has been used to label proteins and DNA in live cells for imaging purposes.
Propriétés
Numéro CAS |
140934-55-0 |
|---|---|
Nom du produit |
2-Methyl-1H-indole-1-carbonitrile |
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11/h2-6H,1H3 |
Clé InChI |
XIHUHWDRENBYOP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1C#N |
SMILES canonique |
CC1=CC2=CC=CC=C2N1C#N |
Synonymes |
1H-Indole-1-carbonitrile,2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



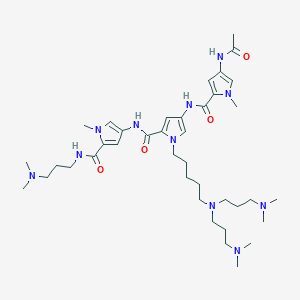
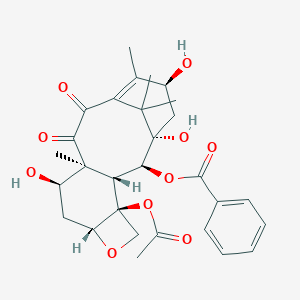
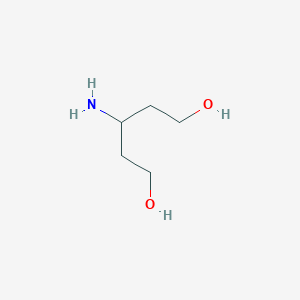
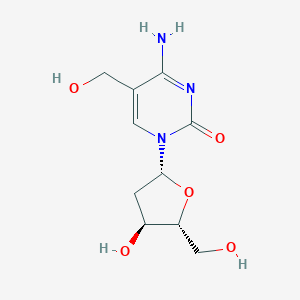
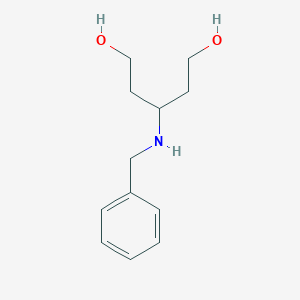
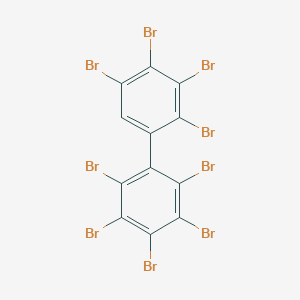
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
